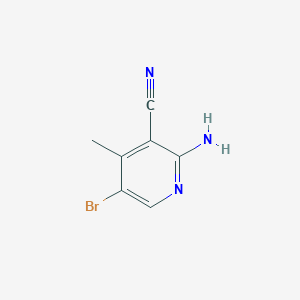

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSKAISFGNZSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462293 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180994-87-0 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Core Data & Identification of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 180994-87-0), a specialized heterocyclic compound. Recognizing the limited publicly available data on this specific carbonitrile derivative, this document establishes a foundational understanding by examining its core properties and, pivotally, by providing an in-depth analysis of its immediate structural precursor, 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2). The guide details the synthesis, reactivity, and established applications of this parent scaffold, particularly its role in the development of kinase inhibitors. By contextualizing the carbonitrile derivative within the well-documented utility of its precursor, this paper offers researchers and drug development professionals critical insights into its potential synthetic routes, reactivity, and applications in medicinal chemistry.

The subject of this guide is a distinct substituted pyridine. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 180994-87-0[1]

Molecular Structure and Foundational Properties

The structure combines a pyridine core with four distinct functional groups: an amino group (-NH₂), a bromine atom (-Br), a methyl group (-CH₃), and a nitrile group (-CN). This unique arrangement of electron-donating and withdrawing groups dictates its chemical personality.

Caption: High-level workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Detailed Experimental Protocol:

-

Preparation: Place 30 g (277.8 mmol) of 2-amino-4-methylpyridine into a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add 150 ml of N,N-Dimethylformamide (DMF) and stir until fully dissolved. [2][3]2. Bromination: Cool the flask in an ice bath. Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF and add it dropwise to the cooled solution, ensuring the temperature is maintained. [2][3]3. Reaction: After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours. [3][4]4. Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed. [2][4]5. Work-up: Pour the reaction mixture into water, which will cause a brown solid to precipitate. [5][2]6. Purification: Filter the solid using a Buchner funnel and wash it thoroughly with water. Further purify the dried solid by washing it with 164 ml of acetonitrile. [2][3]7. Isolation: Filter the solid again and dry it under vacuum to obtain the final product. The expected yield is approximately 80%. [2][3]

Reactivity and Strategic Importance

The strategic value of 2-Amino-5-bromo-4-methylpyridine lies in its dual reactivity. The bromine atom at the 5-position is ideally situated for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. [6][2]This allows for the introduction of diverse aryl and heteroaryl groups. The amino group at the 2-position acts as a potent electron-donating group, activating the ring and influencing the regioselectivity of reactions. [7]It also serves as a nucleophilic handle for constructing fused heterocyclic systems. [6] This versatile scaffold is a cornerstone in medicinal chemistry for building complex molecular architectures. [6][2]

Applications in Drug Discovery: Kinase Inhibition

A primary application of this scaffold is in the synthesis of kinase inhibitors, a class of targeted cancer therapy drugs. [5]The unique structure allows for modifications that create potent and selective inhibitors for specific protein kinases. [5] One key target is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, a process vital for cell division. [5]Derivatives of 2-Amino-5-bromo-4-methylpyridine are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they block ATP binding, inhibit kinase activity, and disrupt the downstream signaling that controls cell division. In cancer cells, this can lead to cell cycle arrest and programmed cell death (apoptosis). [5]

Caption: Mechanism of PLK4 inhibition by derivatives of the parent scaffold.

Part 3: Outlook for this compound

Projected Synthetic Pathway

While specific synthesis literature for the title compound is sparse, a logical synthetic route can be proposed starting from its parent scaffold. The introduction of a nitrile group at the 3-position is a key transformation. A plausible approach involves the nitration of the parent scaffold, followed by reduction of the nitro group to an amine, and subsequent conversion to the nitrile via a Sandmeyer reaction.

Caption: Proposed synthetic route to the target carbonitrile derivative.

This multi-step process leverages well-established organic chemistry transformations to build the desired complexity onto the readily available parent scaffold.

Potential Applications and Scientific Merit

The introduction of a nitrile (-CN) group at the 3-position significantly alters the electronic properties and steric profile of the molecule. The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, both of which are highly desirable features in modern drug design.

-

Enhanced Kinase Binding: In the context of kinase inhibition, the nitrile group can form critical hydrogen bonds with hinge region residues in the ATP-binding pocket of a kinase, potentially increasing binding affinity and selectivity compared to the parent scaffold.

-

Metabolic Stability: The nitrile group is generally metabolically stable, which is a favorable property for drug candidates.

-

Synthetic Handle: The nitrile can also serve as a versatile chemical handle for further derivatization, allowing for its conversion into other functional groups like tetrazoles or amidines to explore structure-activity relationships (SAR).

Given these properties, this compound represents a highly promising, next-generation building block for creating more sophisticated and potent inhibitors for targets like PLK4 and other kinases implicated in disease.

Part 4: Safety & Handling

Table 3: Hazard Information for 2-Amino-5-bromo-4-methylpyridine

| Hazard Type | Description | GHS Codes | Source(s) |

|---|---|---|---|

| Signal Word | Warning | - | |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | H315, H319, H335 | [8] |

| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves/eye protection/face protection. | P261, P264, P271, P280 | |

| Target Organs | Respiratory system | - |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves | - | |

Handling Recommendations:

-

Use only under a chemical fume hood. [9]* Ensure adequate ventilation. [9]* Avoid formation of dust. [9]* Do not get in eyes, on skin, or on clothing. [10]* Store in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere. [9][10]

Conclusion

This compound is a valuable but under-documented heterocyclic compound. By thoroughly analyzing its well-characterized parent scaffold, 2-Amino-5-bromo-4-methylpyridine, we can infer its significant potential as a versatile intermediate in drug discovery. The established synthetic routes and reactivity of the parent compound provide a clear roadmap for the synthesis and utilization of the title molecule. The addition of the 3-carbonitrile group is predicted to enhance its utility as a scaffold for kinase inhibitors and other biologically active molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic potential of this promising compound.

References

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem.

- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 - Sigma-Aldrich.

- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 - Sigma-Aldrich.

- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic

- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv

- How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem.

- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem.

- SAFETY D

- This compound(180994-87-0) 1 H NMR - ChemicalBook.

- 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem.

- Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applic

- SAFETY D

- Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine - Benchchem.

Sources

- 1. This compound(180994-87-0) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Among the vast landscape of pyridine derivatives, 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile emerges as a molecule of significant interest. Its unique arrangement of functional groups—an amino group, a bromine atom, a methyl group, and a nitrile moiety—on a pyridine scaffold suggests a high potential for versatile chemical modifications and diverse biological activities. This guide provides a comprehensive technical exploration of the molecular structure of this compound, offering insights into its synthesis, physicochemical properties, and prospective applications in drug discovery. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive analysis.

Core Molecular Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | |

| Molecular Weight | 212.05 g/mol | |

| CAS Number | 180994-87-0 | |

| Appearance | Predicted: Crystalline solid | Inferred from analogues |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in organic solvents like DMSO and DMF | Inferred from analogues |

Molecular Structure and Bonding: A Quantum-Mechanical Perspective

The molecular structure of this compound is characterized by a pyridine ring substituted with four different functional groups. The spatial arrangement and electronic interactions of these groups dictate the molecule's reactivity and biological profile.

Caption: 2D representation of this compound.

Due to the lack of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecule's geometry and electronic properties.[3][4] The pyridine ring is expected to be planar, with the substituents lying in or close to the plane of the ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing nitrile and bromo groups create a unique electronic distribution within the pyridine ring, influencing its reactivity in various chemical transformations.[5]

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. A predicted ¹H NMR spectrum for this compound would show distinct signals for the protons of the methyl group, the amino group, and the aromatic proton on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the neighboring functional groups. A publicly available, uninterpreted ¹H NMR spectrum can be found, which could be used for comparison with an experimentally obtained spectrum.[6]

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Predicted chemical shifts for the seven carbon atoms would be distinguishable based on their hybridization and electronic environment. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C≡N stretching of the nitrile group, and C-Br stretching.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (212.05 g/mol ). The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M and M+2).[8]

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on a multicomponent reaction strategy, which is known for its efficiency in generating highly substituted pyridines.[3]

Objective: To synthesize this compound.

Materials:

-

1-Bromo-2-butanone (or a related α-bromoketone)

-

Malononitrile

-

Ammonium acetate

-

Solvent (e.g., ethanol or isopropanol)

-

Base catalyst (e.g., piperidine or morpholine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-butanone (1.0 eq) and malononitrile (1.0 eq) in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add ammonium acetate (excess, e.g., 4-5 eq) and a catalytic amount of a suitable base.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is expected to proceed through the formation of an α,β-unsaturated dinitrile intermediate, followed by cyclization and aromatization.

-

Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Causality behind Experimental Choices:

-

Multicomponent Reaction: This approach is chosen for its atom economy and efficiency in constructing the polysubstituted pyridine ring in a single step.

-

Ammonium Acetate: Serves as the source of the nitrogen atom for the pyridine ring and also acts as a buffer.

-

Base Catalyst: Facilitates the initial Knoevenagel condensation between the ketone and malononitrile.

-

Reflux Conditions: Provides the necessary thermal energy to overcome the activation barriers for the condensation, cyclization, and aromatization steps.

Potential Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10] The amino group at the 2-position can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The substituents at the 3, 4, and 5-positions can be modified to enhance potency and selectivity for specific kinase targets.

Given that derivatives of the closely related 2-Amino-5-bromo-4-methylpyridine have been explored as inhibitors of Polo-like kinase 4 (PLK4), it is plausible that this compound could also serve as a valuable intermediate for the development of novel kinase inhibitors.[10] The nitrile group at the 3-position can act as a hydrogen bond acceptor or be further elaborated to explore additional interactions within the kinase active site.

Caption: Hypothetical mechanism of kinase inhibition by a derivative of the title compound.

In silico molecular docking studies could be a valuable first step to explore the potential of this compound and its derivatives as inhibitors of various kinases implicated in diseases such as cancer.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutics. This in-depth technical guide has provided a comprehensive overview of its molecular structure, proposed a plausible synthetic route, and highlighted its potential in the field of drug discovery, particularly as a precursor for kinase inhibitors. While a significant portion of the information presented is based on predictive analysis and data from analogous compounds due to the limited availability of direct experimental results, this guide serves as a foundational resource to stimulate further research into this intriguing molecule. The elucidation of its crystal structure, the development of an optimized synthesis, and the exploration of its biological activities are exciting avenues for future investigation by the scientific community.

References

- Pipzine Chemicals. (n.d.). 2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. [Link]

- ResearchGate. (n.d.). Molecular structure of 2-amino-5-bromo-4-methylpyridine. [Link]

- PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. [Link]

- Future Market Insights. (n.d.).

- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Molecular structure of 2-amino-5-bromo-4methylpyridine. [Link]

- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

- MDPI. (2023). Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1)

- Taylor & Francis Online. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]

Sources

- 1. This compound(180994-87-0) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

Introduction

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and fine chemical industries. Its structural motifs, including the aminopyridine core, a strategically placed bromine atom, and a nitrile group, make it a versatile building block for the synthesis of complex molecules, particularly as an intermediate in the development of kinase inhibitors for therapeutic applications. The precise control and understanding of its physical properties are paramount for ensuring reproducibility in synthetic protocols, managing its stability, and meeting the stringent quality requirements for active pharmaceutical ingredient (API) manufacturing.

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental methodologies and the scientific rationale behind the characterization workflow.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. The structural attributes of this compound are key to understanding its reactivity and physical behavior.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 180994-87-0 |

| Molecular Formula | C₇H₆BrN₃[1] |

| Molecular Weight | 212.05 g/mol [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and scalability in synthetic processes.

| Property | Value | Experimental Context and Significance |

| Appearance | White to light yellow crystalline powder. | The color and physical form provide a preliminary, albeit non-specific, indication of purity. Deviations may suggest the presence of impurities or degradation products. |

| Melting Point | 148-151 °C[2] | A sharp melting point range is a strong indicator of high purity. This temperature is a critical parameter for drying processes and assessing thermal stability. |

| Boiling Point | 254.2±35.0 °C (Predicted) at 760 mmHg[3] | The predicted high boiling point suggests low volatility under standard conditions. This is an important consideration for high-temperature reactions and purification techniques like distillation, though the compound may decompose before boiling. |

| Density | ~1.6 g/cm³ | Density is a crucial parameter for process chemistry, particularly for reactor volume calculations and solvent selection. |

| Solubility | Soluble in methanol.[3][4] | Understanding solubility is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques such as HPLC and NMR. Further solubility studies in a range of organic solvents would be beneficial for process development. |

| pKa | 5.27±0.24 (Predicted)[3][4] | The predicted pKa suggests the compound is weakly basic, a characteristic of the amino group on the pyridine ring. This influences its behavior in acidic or basic media and is relevant for extraction and purification processes. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups. A combination of techniques is essential for unambiguous structural elucidation.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

¹H NMR (Proton NMR): This technique provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals in a solvent like CDCl₃ would be:

-

A singlet for the methyl protons (CH₃).

-

A singlet for the amino protons (NH₂), which may be broad.

-

A singlet for the aromatic proton on the pyridine ring.

¹³C NMR (Carbon NMR): This provides information about the different carbon environments in the molecule. The spectrum would be expected to show distinct signals for each of the seven carbon atoms in the structure, including the methyl carbon, the nitrile carbon, and the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, 100-200 mg) in an agate mortar.[7]

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The pellet is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

Key Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Asymmetric and symmetric stretching of the amino group |

| 2230 - 2210 | C≡N | Nitrile stretching |

| 1650 - 1550 | C=C, C=N | Aromatic ring stretching |

| 1450 - 1350 | C-H | Bending of the methyl group |

| Below 1000 | C-Br | Carbon-bromine stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol.

-

Ionization: The solution is introduced into the mass spectrometer, where ESI generates protonated molecules [M+H]⁺.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

For this compound (molecular weight ~212.05 g/mol ), the mass spectrum would be expected to show a prominent peak at m/z 213 corresponding to the protonated molecule [M+H]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity at m/z 212 and 214 for the molecular ion.

Analytical Workflow for Characterization

A logical and systematic workflow is crucial for the comprehensive characterization of a pharmaceutical intermediate.

Caption: A general workflow for the analytical characterization of this compound.

Conclusion

The comprehensive characterization of this compound through a combination of physicochemical and spectroscopic techniques is essential for its effective use in research and development. The data and protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this important synthetic intermediate. A thorough understanding of these physical properties enables scientists to develop reliable and scalable synthetic processes, ultimately contributing to the successful advancement of new chemical entities.

References

- AN PharmaTech Co Ltd. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine.

- WorldOfChemicals. (n.d.). Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applications.

Sources

- 1. This compound|180994-87-0--AN PharmaTech Co Ltd [anpharma.net]

- 2. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]

- 3. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [m.chemicalbook.com]

- 4. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electrophilic Bromination of 2-Amino-4-Methylpyridine Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electrophilic bromination of 2-amino-4-methylpyridine and its derivatives, a cornerstone reaction in medicinal chemistry and pharmaceutical development. We will delve into the underlying mechanistic principles governing the reaction's regioselectivity, present a comparative analysis of various brominating agents, and offer detailed, field-proven protocols. This document is designed to equip researchers with the necessary insights to optimize this crucial transformation, ensuring high yields and purity of the resulting 5-bromo derivatives, which are pivotal intermediates in the synthesis of complex molecular architectures, including potent kinase inhibitors.

Introduction: The Strategic Importance of Brominated Aminopyridines

Substituted pyridines are a privileged scaffold in modern drug discovery. Among these, brominated 2-aminopyridine derivatives, particularly 2-amino-5-bromo-4-methylpyridine, have emerged as exceptionally versatile building blocks.[1] The strategic placement of the bromine atom serves as a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This capability allows for the systematic and efficient introduction of molecular diversity, a critical aspect of structure-activity relationship (SAR) studies in drug development programs.[1] The 2-amino-5-bromo-4-methylpyridine scaffold is a key component in the synthesis of numerous biologically active compounds, including potent inhibitors of protein kinases, which are crucial targets in oncology and autoimmune diseases.[4][5]

Mechanistic Insights: Understanding the High Regioselectivity

The electrophilic bromination of 2-amino-4-methylpyridine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles.[6] However, the presence of activating substituents dramatically influences both the rate and regioselectivity of the reaction.

The Directing Influence of Substituents

The high regioselectivity observed in the bromination of 2-amino-4-methylpyridine, predominantly at the 5-position, is a direct consequence of the electronic effects of the amino and methyl groups.[7]

-

The 2-Amino Group: The amino group at the C2 position is a powerful activating group. Through its +M (mesomeric) or resonance effect, it donates electron density to the pyridine ring, particularly at the ortho (C3) and para (C5) positions. This increased nucleophilicity makes the ring more susceptible to attack by an electrophile.[7]

-

The 4-Methyl Group: The methyl group at the C4 position is a weak activating group, operating through a +I (inductive) effect. It donates electron density through the sigma bond framework.

The resonance structures of 2-amino-4-methylpyridine clearly illustrate the increased electron density at the C3 and C5 positions. The attack of an electrophile (Br⁺) at these positions leads to the formation of a stabilized carbocation intermediate (sigma complex). The attack at the C5 position is sterically less hindered and electronically favored, leading to the major product.

Caption: Mechanism of electrophilic bromination.

Attack at the C3 position is also electronically favorable but can be sterically hindered by the adjacent methyl group. Attack at the C6 position is disfavored as it places a positive charge on the carbon adjacent to the electronegative ring nitrogen in one of the resonance forms of the sigma complex, which is destabilizing.

Comparative Analysis of Brominating Agents

While several reagents can effect the bromination of 2-amino-4-methylpyridine, N-Bromosuccinimide (NBS) is overwhelmingly the reagent of choice in modern synthetic protocols.[2][7][8]

| Parameter | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | Other Agents (e.g., DBDMH) |

| Reactivity | Mild and selective | Highly reactive, can be aggressive | Varies |

| Selectivity | High for the 5-position | Prone to over-bromination (dibromo byproducts) and formation of isomers | Can be less selective |

| Byproducts | Minimal formation of 3-bromo and 3,5-dibromo isomers[9] | Significant formation of 2-amino-3,5-dibromo-4-methylpyridine[10] | Byproduct profile can be complex |

| Handling | Crystalline solid, easy to handle[11] | Corrosive and volatile liquid, requires special handling[12] | Varies |

| Reaction Conditions | Typically mild (0-20 °C)[9] | Often requires harsher conditions or catalysts | Can require elevated temperatures |

The superiority of NBS lies in its ability to provide a low, steady concentration of electrophilic bromine, which favors the desired monobromination and minimizes side reactions.[12] Traditional methods using molecular bromine often lead to the formation of significant amounts of the 3,5-dibromo byproduct, complicating purification and reducing the overall yield of the desired product.[10]

Experimental Protocols

The following protocol for the synthesis of 2-amino-5-bromo-4-methylpyridine using NBS is a robust and scalable method that consistently delivers high yields and purity.

Synthesis of 2-Amino-5-bromo-4-methylpyridine

Objective: To achieve high-yield, regioselective monobromination of 2-amino-4-methylpyridine at the 5-position.

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[8]

-

Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.[8]

-

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[9] Monitor the progress of the reaction by TLC until the starting material is completely consumed.[8]

-

Work-up and Isolation: Pour the reaction mixture into 1 L of cold water. A brown solid will precipitate.[8]

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with water (3 x 200 ml).[8]

-

Purification: The crude solid is then washed with 164 ml of acetonitrile to remove any remaining impurities.[8]

-

Filter the solid again and dry it under vacuum to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[8]

Expected Outcome: This procedure typically yields approximately 42 g (80%) of 2-amino-5-bromo-4-methylpyridine as a brown solid.[8]

Caption: Experimental workflow for synthesis.

The Role of the Solvent: DMF

The choice of N,N-Dimethylformamide (DMF) as the solvent is critical for the success of this reaction. DMF is a polar aprotic solvent that effectively solubilizes both the starting material and NBS.[11] Its polarity can also influence the regioselectivity of the bromination.[11] However, it is important to note that the combination of NBS and DMF can be hazardous at elevated temperatures, leading to thermal runaway.[13] Therefore, strict temperature control is paramount for both safety and selectivity.

Characterization of 2-Amino-5-bromo-4-methylpyridine

The structural integrity of the synthesized 2-amino-5-bromo-4-methylpyridine must be confirmed through rigorous analytical techniques.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include a singlet for the methyl group protons, a singlet for the amino group protons, and two singlets for the aromatic protons on the pyridine ring.[9]

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observed for the molecular ion peak.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the methyl and aromatic groups, and C=C/C=N stretches of the pyridine ring.[1]

Applications in Drug Development

As previously mentioned, 2-amino-5-bromo-4-methylpyridine is a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The bromine atom at the 5-position is readily displaced or utilized in cross-coupling reactions to introduce various substituents, allowing for the exploration of a vast chemical space. This is particularly relevant in the development of kinase inhibitors, where fine-tuning the substituents on the pyridine scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[4][5]

Conclusion

The electrophilic bromination of 2-amino-4-methylpyridine derivatives is a well-established and highly efficient transformation that provides access to key synthetic intermediates. The use of N-Bromosuccinimide in DMF under controlled temperature conditions offers a superior method for achieving high yields and excellent regioselectivity for the desired 5-bromo isomer. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous characterization of the product are essential for the successful application of this reaction in the synthesis of advanced pharmaceutical candidates. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this important synthetic tool.

References

- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.

- EP0530524A1. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Chemistry For Everyone. (2024, December 29). What Is NBS In Organic Chemistry? [Video]. YouTube.

- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.

- Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747.

- Scientific Update. (2024, February 19). A Dangerous Bromance.

- ResearchGate. (2025). Incompatibilities between N-Bromosuccinimide and Solvents.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- ResearchGate. (2025). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.

- PubChem. (n.d.). 2-Amino-5-bromopyridine.

- The Organic Chemistry Tutor. (2020, November 29). 3: What's the difference between NBS and Br2? [Video]. YouTube.

- Reddit. (2020, May 14). Can Someone Explain the Difference between NBS, light and Br2, light.

- US4291165A. (1981). Process for making 2-bromopyridine.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.

- Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals.

- Purohit, V. C., et al. (2001). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development, 5(6), 624–627.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)

- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.

- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (n.d.).

- The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026). Journal of the American Chemical Society.

- The Organic Chemistry Tutor. (2023, January 14).

- ResearchGate. (2025). The bromination of 2-aminopyridine in the gas phase at 500°.

- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Chemistry - The Mystery of Molecules. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube.

- ResearchGate. (n.d.). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.

- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.

- New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.

- Organic Chemistry Portal. (2004, December 15). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. scientificupdate.com [scientificupdate.com]

A-Z Guide to N-Bromosuccinimide in Pyridine Synthesis: Mechanisms, Protocols, and Applications

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry and materials science, making the development of efficient and selective synthetic methodologies for its derivatization a paramount objective. N-Bromosuccinimide (NBS) has emerged as a uniquely versatile and powerful reagent in the synthetic chemist's toolkit for pyridine functionalization and, in some cases, de novo synthesis. This guide provides an in-depth technical overview of the multifaceted roles of NBS, moving beyond a simple recitation of reactions to explore the underlying mechanisms and strategic considerations that guide its application. We will dissect its function as a radical initiator for side-chain bromination, a source of electrophilic bromine for ring functionalization, and a potent oxidant. Furthermore, this paper will detail its critical role in one-pot multicomponent reactions that lead to complex fused pyridine systems. Each section is grounded in peer-reviewed literature, featuring detailed experimental protocols, mechanistic diagrams, and comparative data to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery. Its presence in numerous FDA-approved drugs highlights its ability to confer favorable pharmacokinetic properties and engage in critical biological interactions.[1] Consequently, the strategic functionalization of the pyridine core is a central theme in organic synthesis.[2] Traditional methods for modifying the pyridine ring often require harsh conditions or exhibit limited regioselectivity due to the ring's electron-deficient nature.

N-Bromosuccinimide (NBS) offers a compelling alternative. It is a crystalline, easy-to-handle solid that serves as a convenient and selective source of bromine.[3] Its utility extends far beyond simple bromination, encompassing a range of transformations that make it an indispensable tool for pyridine chemistry. This guide will illuminate the key applications of NBS, providing both the theoretical framework and practical guidance necessary for its successful implementation in the laboratory.

The Versatility of NBS: A Multi-faceted Reagent

N-Bromosuccinimide's reactivity is dictated by the reaction conditions, allowing it to act through several distinct pathways. Understanding these pathways is crucial for controlling reaction outcomes.

-

Radical Bromination (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light and a non-polar solvent like carbon tetrachloride (CCl₄), NBS provides a low, steady concentration of bromine radicals.[3] This is the basis for the highly selective bromination of allylic and benzylic positions, such as the methyl groups on picolines.

-

Electrophilic Bromination: In polar solvents, NBS can serve as a source of electrophilic bromine (Br⁺), which is key for the substitution on activated pyridine rings, such as those bearing electron-donating groups like amino or hydroxyl substituents.[4][5]

-

Oxidation: NBS can function as an oxidant, often in concert with a nucleophile like water.[6][7] This dual role is elegantly exploited in one-pot syntheses where NBS first generates a brominated intermediate which is then oxidized in situ.[6][8]

The interplay of these reactive modes allows for a remarkable degree of control over the synthesis of pyridine derivatives.

Core Application I: Side-Chain Functionalization via Radical Bromination

One of the most well-established uses of NBS is the bromination of alkyl side-chains on the pyridine ring, a process known as the Wohl-Ziegler reaction.[1] This transformation is invaluable for converting readily available starting materials like picolines (methylpyridines) into versatile synthetic intermediates.

Mechanism and Regioselectivity

The reaction proceeds via a free-radical chain mechanism.[1] An initiator generates a radical that abstracts a hydrogen atom from the benzylic-like methyl group of the picoline. The resulting pyridyl-methyl radical is stabilized by resonance. This radical then reacts with NBS to form the bromomethylpyridine and a succinimidyl radical, which continues the chain.

An important consideration is regioselectivity in substrates with multiple methyl groups. Studies on unsymmetrical dimethylpyridines (lutidines) have shown that bromination preferentially occurs at the methyl group furthest from the electron-withdrawing nitrogen atom in the ring.

Caption: Wohl-Ziegler radical bromination of a picoline side-chain.

Synthetic Utility and Tabulated Data

The resulting bromomethylpyridines are powerful electrophiles, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups. The reaction stoichiometry can be controlled to yield mono-, di-, or even tri-brominated products.[9]

| Substrate | Molar Ratio (NBS:Substrate) | Product | Yield (%) | Reference |

| 4-Ethylpyridine | 1:1 | 4-(1-Bromoethyl)pyridine | Major Product | [9] |

| 4-Ethylpyridine | 2:1 | 4-(1,1-Dibromoethyl)pyridine | ~70% | [9] |

| 2-Methylpyridine | Excess NBS | 2-(Dibromomethyl)pyridine | - | [9] |

| 4-Methylpyridine | Excess NBS | 4-(Tribromomethyl)pyridine | - | [9] |

Representative Experimental Protocol: Synthesis of 2-(Bromomethyl)pyridine

This protocol is adapted from literature procedures for benzylic bromination.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-picoline (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and anhydrous carbon tetrachloride (CCl₄).

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq.).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or GC/MS. The reaction is often accompanied by the formation of succinimide, which floats on top of the CCl₄.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide by-product and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often unstable and may be used directly in the next step or purified quickly by vacuum distillation or column chromatography on silica gel, using a non-polar eluent system.

Core Application II: Electrophilic Bromination of the Pyridine Ring

While the pyridine ring is generally resistant to electrophilic aromatic substitution, the presence of strong electron-donating groups (EDGs) such as -NH₂ or -OH activates the ring sufficiently to react with NBS.

Mechanism and Regioselectivity

In this context, NBS acts as a source of electrophilic bromine. The EDG directs the bromination, typically to the ortho and para positions relative to itself. The regioselectivity is highly dependent on the substituent's position and the reaction solvent.[4] For example, 2-aminopyridine is typically brominated at the 5-position, while 3-hydroxypyridine can yield a mixture of products.[4]

Caption: Electrophilic attack of NBS on an activated pyridine ring.

Control of Halogenation and Tabulated Data

The degree of bromination can be controlled by the stoichiometry of NBS. Using one equivalent often leads to monobromination, while using two or more equivalents can result in di- or even tri-bromination in highly activated systems.[4]

| Substrate | Molar Ratio (NBS:Substrate) | Solvent | Product(s) | Yield (%) | Reference |

| 2-Aminopyridine | 1:1 | CH₃CN | 5-Bromo-2-aminopyridine | High | [4] |

| 4-Aminopyridine | 1:1 | CH₃CN | 3-Bromo-4-aminopyridine | 65% | [4] |

| 2-Hydroxypyridine | 2:2 | CCl₄ | 3,5-Dibromo-2-hydroxypyridine | Quantitative | [4] |

| 3-Hydroxypyridine | 3:1 | CCl₄ | 2,4,6-Tribromo-3-hydroxypyridine | Sole Product | [4] |

Core Application III: NBS in One-Pot and Multicomponent Syntheses

Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions (MCRs). NBS is a star player in many such strategies for constructing complex heterocyclic systems, particularly fused imidazo[1,2-a]pyridines, which are prevalent in commercial drugs.[6][8]

Dual Role as Oxidant and Bromine Source

In many of these syntheses, NBS plays a dual role.[8] For instance, in the reaction of styrenes with 2-aminopyridines, NBS first reacts with the styrene in water to form an α-bromoketone intermediate in situ.[6][7] This intermediate is then trapped by the 2-aminopyridine, leading to a condensation and cyclization to form the imidazo[1,2-a]pyridine product.[6] Here, NBS acts as both the bromine source and the oxidant for the benzylic alcohol formed initially.[6][7]

Caption: Workflow for NBS-mediated one-pot synthesis.

Mechanism and Advantages

This one-pot approach is highly efficient and environmentally friendly, often using water as a solvent.[6][10] Density Functional Theory (DFT) calculations have provided insight into the mechanism, suggesting that the cooperative interaction of NBS and water is critical for the reaction's success.[11] Water acts not just as a solvent but also as a reactant and catalyst.[11] This method avoids the need to isolate potentially lachrymatory α-haloketone intermediates, a significant practical advantage.

Representative Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from the procedure by Kshirsagar et al.[6]

-

Setup: In a round-bottom flask, combine styrene (1.0 eq.), 2-aminopyridine (1.2 eq.), and water.

-

Reagent Addition: Add N-Bromosuccinimide (2.5 eq.) to the stirred mixture.

-

Reaction: Heat the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature. Basify with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Conclusion and Future Outlook

N-Bromosuccinimide is a remarkably versatile and indispensable reagent for the synthesis and functionalization of pyridines. Its ability to act as a radical initiator, an electrophile, and an oxidant under different, easily controlled conditions allows for a wide range of strategic applications. From the selective bromination of side-chains and activated rings to its pivotal role in efficient one-pot syntheses of complex fused systems, NBS provides reliable and high-yielding pathways to valuable pyridine-containing molecules. As the demand for novel pyridine scaffolds in drug discovery and materials science continues to grow, the creative application of established reagents like NBS will undoubtedly remain a key driver of innovation. Future research will likely focus on expanding the scope of NBS-mediated multicomponent reactions and developing catalytic, asymmetric transformations that leverage its unique reactivity.

References

- Shinde, M. H., & Kshirsagar, U. A. (2016). One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. Green Chemistry, 18(5), 1455–1458. [Link]

- Telvekar, V. N. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(38), 5270-5273.

- de la Cruz, P., Diez-Barra, E., Loupy, A., & Langa, F. (1998). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Tetrahedron, 54(31), 9071-9080.

- ResearchGate. (2015). One Pot Synthesis of Substituted Imidazopyridines and Thiazoles from Styrenes in Water Assisted by NBS | Request PDF.

- Wang, Z., et al. (2019).

- da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

- Khan, M. S., & Khan, M. A. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Wang, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. [Link]

- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- L'Ecuyer, P., & Turcotte, F. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42(3), 698-702. [Link]

- ResearchGate. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.

- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.

- MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.

- PubMed Central (NIH). (n.d.). Advances on the biosynthesis of pyridine rings.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H functionalization of pyridines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical reactivity of substituted aminopyridines

An In-Depth Technical Guide to the Chemical Reactivity of Substituted Aminopyridines

Introduction: The Dual Nature of Aminopyridines

Aminopyridines represent a cornerstone of heterocyclic chemistry, serving as pivotal building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] Their unique reactivity profile stems from the interplay between an electron-deficient pyridine ring and an electron-donating amino group. Unlike pyridine, which is resistant to electrophilic attack due to the electron-withdrawing nature of the ring nitrogen, the powerful activating effect of the amino substituent unlocks a rich and diverse landscape of chemical transformations.[3] This guide provides a comprehensive exploration of the factors governing the reactivity of substituted aminopyridines, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The aminopyridine scaffold is prevalent in a vast array of biologically active compounds, where it interacts with various enzymes and receptors.[4] Its structural properties make it a versatile pharmacophore, and understanding its chemical reactivity is paramount for the design and synthesis of novel drug candidates.[5][6] This guide will dissect the core principles of aminopyridine chemistry, from fundamental electronic effects to advanced, metal-catalyzed functionalization strategies.

Section 1: Fundamental Electronic Properties and Basicity

The reactivity of a substituted aminopyridine is fundamentally dictated by the position of the amino group on the pyridine ring. This positioning influences the molecule's electron distribution and, consequently, its basicity—a critical parameter for reaction control and biological activity.

The Influence of Isomerism on Electron Density

The amino group is a strong resonance donor (a +R effect), which significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. This donation counteracts the inductive electron withdrawal (-I effect) of the sp²-hybridized ring nitrogen.

-

2-Aminopyridine & 4-Aminopyridine: In these isomers, the amino group is at positions that are ortho or para to the ring nitrogen. Strong resonance donation from the exocyclic amino nitrogen effectively pushes electron density onto the ring nitrogen. This delocalization stabilizes the conjugate acid upon protonation of the ring nitrogen, making these isomers significantly more basic than pyridine itself.

-

3-Aminopyridine: The amino group is meta to the ring nitrogen. While it still exerts an activating, electron-donating effect on the ring, it cannot directly donate electron density to the ring nitrogen via a resonance structure. Consequently, 3-aminopyridine is only slightly more basic than pyridine.

Caption: Resonance delocalization in 4-aminopyridine.

Basicity and pKa Values

The basicity of aminopyridines is a crucial factor in their reactivity, influencing everything from their behavior in acid-catalyzed reactions to their suitability as ligands in metal catalysis. The pKa value of the conjugate acid reflects the availability of the nitrogen lone pair for protonation. Theoretical studies have shown that pKa values can be accurately predicted, which aids in understanding the bioactivity of these compounds.[7][8]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine | 5.98 |

| 4-Aminopyridine | 9.17 |

| Data compiled from multiple sources.[8][9] |

As the table shows, 4-aminopyridine is a substantially stronger base than pyridine, a direct consequence of the resonance stabilization described above. This high basicity means that under many reaction conditions, particularly in acidic media, the ring nitrogen will be protonated, forming a pyridinium salt. This protonation deactivates the ring towards electrophilic attack and must be considered when designing synthetic routes.

Section 2: Electrophilic Aromatic Substitution (EAS)

While the parent pyridine ring is notoriously unreactive towards electrophilic aromatic substitution, the presence of the activating amino group dramatically changes this landscape.[10]

Regioselectivity in EAS Reactions

The amino group directs incoming electrophiles to specific positions, governed by the stability of the resulting carbocation intermediate (the sigma complex).

-

2-Aminopyridine: Electrophilic attack occurs predominantly at the C5 position . Attack at C3 or C5 leads to stable intermediates, but C5 is generally favored. Nitration, for instance, yields 2-amino-5-nitropyridine.[11]

-

3-Aminopyridine: Substitution is directed to the C2 and C6 positions , which are ortho to the activating amino group.

-

4-Aminopyridine: Substitution occurs at the C3 and C5 positions (ortho to the amino group).

Caption: General mechanism for electrophilic substitution.

Directed ortho Metalation

A powerful strategy for achieving regiospecific functionalization is directed ortho metalation. The exocyclic amino group must first be protected, often as a pivaloyl amide (-NHPiv). This bulky, coordinating group directs a strong base, typically sec-butyllithium, to deprotonate the adjacent C-H bond. The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles.[12][13]

Caption: Workflow for directed ortho metalation.

Protocol: Nitration of 2-Aminopyridine

This protocol is adapted from established literature procedures.[11]

-

System Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 10 g (0.106 mol) of 2-aminopyridine to the stirred, cold sulfuric acid. Ensure the temperature does not rise above 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the 2-aminopyridine solution over 1 hour, maintaining the reaction temperature below 10 °C.

-

Stirring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~8.

-

Isolation: The yellow precipitate of 2-amino-5-nitropyridine is collected by vacuum filtration, washed with cold water, and dried.

Causality: The use of strongly acidic conditions (H₂SO₄) is necessary to generate the nitronium ion (NO₂⁺) electrophile. However, this also protonates the highly basic ring nitrogen of 2-aminopyridine, forming the pyridinium salt. This deactivates the ring, necessitating careful temperature control and controlled addition of the nitrating agent to achieve the desired substitution without excessive side reactions.

Section 3: Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[14][15] This is the basis for one of the most classic methods for synthesizing 2-aminopyridine itself.

The Chichibabin Reaction

The reaction of pyridine with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or toluene is a hallmark example of nucleophilic substitution of a hydride ion (H⁻). The powerful amide nucleophile (NH₂⁻) attacks the C2 position, and the subsequent loss of a hydride, which evolves as hydrogen gas upon workup, rearomatizes the ring.[16]

Substitution of Leaving Groups

Nucleophilic substitution is far more common and facile when a good leaving group, such as a halide, is present at the C2 or C4 position. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing ring nitrogen.[15][17] While the amino group is deactivating for SNA_r, these reactions are still crucial for the functionalization of halo-substituted aminopyridines.

Section 4: Reactions at the Exocyclic Amino Group

The lone pair on the exocyclic amino nitrogen makes it a potent nucleophile, enabling a variety of functionalization reactions directly on the amino group.

N-Alkylation and N-Acylation

Direct alkylation of aminopyridines with alkyl halides can be challenging due to competition between the two nitrogen atoms. The ring nitrogen is often more nucleophilic, leading to the formation of pyridinium salts.[18] To achieve selective N-alkylation on the amino group, one common strategy is to first deprotonate the amine with a strong base to form a more nucleophilic amide anion, or to use a protecting group strategy.[18][19]

N-acylation with acyl chlorides or anhydrides is typically more straightforward and selective for the amino group, yielding stable amides.[19]

Protocol: N-Acylation of 4-Aminopyridine

-

Dissolution: Dissolve 5.0 g (0.053 mol) of 4-aminopyridine in 50 mL of dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (8.1 mL, 0.058 mol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add 1.05 equivalents of acetyl chloride (4.0 mL, 0.056 mol) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 30 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyridin-4-yl)acetamide.

Diazotization

Aminopyridines can undergo diazotization upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts.[20][21] Unlike the relatively stable diazonium salts derived from anilines, pyridyldiazonium ions are often highly reactive and readily hydrolyze to the corresponding hydroxypyridines (pyridones).[21][22] Nevertheless, under carefully controlled conditions, they can be used in subsequent coupling or substitution reactions.[22][23]

Section 5: Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds, and aminopyridine scaffolds are frequently employed in these transformations.[1][2] These methods are indispensable in drug discovery for building molecular complexity.[24][25]

-

Suzuki, Stille, and Negishi Couplings: These reactions typically require converting an aminopyridine into a haloaminopyridine (e.g., bromo- or iodoaminopyridine) to act as the electrophilic partner, which then couples with an organoboron, organotin, or organozinc reagent, respectively.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds, coupling haloaminopyridines with various amines or N-H containing heterocycles.

-

C-H Activation: More advanced methods leverage the pyridine nitrogen as a directing group to facilitate the direct functionalization of C-H bonds, offering a more atom-economical approach. N-aryl-2-aminopyridines are common substrates where the pyridyl group directs the metal catalyst to functionalize a C-H bond on the N-aryl ring.[24][25]

Copper- and palladium-catalyzed reactions have been particularly instrumental in the synthesis of complex heterocyclic systems derived from aminopyridines, such as imidazopyridines.[26][27]

Section 6: Conclusion and Future Outlook

The is a rich and multifaceted field, governed by a delicate balance of electronic effects. The activating, directing influence of the amino group transforms the otherwise inert pyridine core into a versatile platform for a wide range of chemical modifications. From classical electrophilic and nucleophilic substitutions to modern metal-catalyzed cross-coupling and C-H activation, the synthetic chemist has a powerful toolkit for functionalizing this important heterocyclic motif.

As drug discovery continues to demand molecules of increasing complexity and specificity, a deep, mechanistic understanding of aminopyridine reactivity will remain essential.[4][28] Future research will undoubtedly focus on developing even more selective, efficient, and sustainable methods for their synthesis and functionalization, further solidifying the role of aminopyridines as privileged scaffolds in medicinal chemistry.

References

- Campillo, M., Giner, R. M., & Pascual-Teresa, B. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.

- Bele, A. A., & D'Hooghe, M. (2015). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. OUCI.

- Wikipedia contributors. (n.d.). 3-Aminopyridine. Wikipedia. [Link]

- Singh, H., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Li, J., et al. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.

- Abdel-Megeed, M. F., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

- Bele, A. A., & D'Hooghe, M. (2015). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. NOVA Research Portal. [Link]

- Campillo, M., Giner, R. M., & Pascual-Teresa, B. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. [Link]

- Wikipedia contributors. (n.d.). 2-Aminopyridine. Wikipedia. [Link]

- Chemistry Online. (2022). Nucleophilic substitution of pyridines. Chemistry Online. [Link]

- Various Authors. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

- Various Authors. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...

- Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. [Link]

- Bunton, C. A., et al. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B - RSC Publishing. [Link]

- PrepChem.com. (n.d.). Synthesis of 2-aminopyridine. PrepChem.com. [Link]

- Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. [Link]

- Various Authors. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

- Gribble, G. W., & Saulnier, M. G. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.

- Li, J., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH. [Link]

- Various Authors. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

- Various Authors. (n.d.). Synthetic development and applications of 4-aminopyridine.

- Various Authors. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]

- Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. RSC Publishing. [Link]

- Various Authors. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

- Gribble, G. W., & Saulnier, M. G. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.

- Xiong, H., & Hoye, A. T. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Synlett. [Link]

- Pipzine Chemicals. (n.d.). 3-Aminopyridine. Pipzine Chemicals. [Link]

- Kim, S., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]

- Various Authors. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. [Link]

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci. [Link]

- Various Authors. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]

- Various Authors. (n.d.). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University. [Link]

- Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

- Bryant, H. E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

- Pearson. (n.d.). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson. [Link]